



Technical Guide: (1-Chloro-1-methylethyl)benzene (Cumyl Chloride)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (1-Chloro-1-methylethyl)benzene

Cat. No.: B1581794 Get Quote

CAS Number: 934-53-2

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Chloro-1-methylethyl)benzene, commonly known as cumyl chloride or α,α-dimethylbenzyl chloride, is a halogenated aromatic hydrocarbon with the chemical formula C₉H₁₁Cl.[1][2][3] It serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical and chemical industries.[2][4] This technical guide provides a comprehensive overview of its properties, synthesis, purification, and analytical methods, with a focus on its relevance to drug discovery and development. While direct biological activities of **(1-Chloro-1-methylethyl)benzene** are not extensively documented, its utility as a precursor for various biologically active molecules makes it a compound of significant interest.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **(1-Chloro-1-methylethyl)benzene** is presented in the table below. This data is essential for its safe handling, storage, and application in experimental settings.



Property	Value	Reference
CAS Number	934-53-2	[1][2][3]
Molecular Formula	C ₉ H ₁₁ Cl	[1][2][3]
Molecular Weight	154.64 g/mol	[2]
Appearance	Colorless liquid	
Density	1.04 g/cm³ at 18 °C	[2]
Boiling Point	56-58 °C at 1.5 Torr	[2]
Melting Point	-43.35 °C (estimate)	[2]
Flash Point	73 °C	[2]
Refractive Index	1.505	[2]
Solubility	Insoluble in water; soluble in organic solvents like ethanol and acetone.	
XLogP3	3.16050	[2]

Synthesis and Purification Synthesis

(1-Chloro-1-methylethyl)benzene is primarily synthesized through the hydrochlorination of α -methylstyrene.

Reaction:

 α -Methylstyrene + HCl \rightarrow (1-Chloro-1-methylethyl)benzene

A general experimental protocol involves reacting α -methylstyrene with hydrogen chloride, often in a suitable solvent like methylene chloride, at low temperatures.

Detailed Experimental Protocol: Synthesis of (1-Chloro-1-methylethyl)benzene[5]

• Dissolve 183 g of α -methylstyrene in 600 ml of methylene chloride.



- Cool the solution to a temperature between -12 to -10 °C.
- Introduce hydrogen chloride gas into the solution while maintaining the low temperature.
- The resulting solution containing α -cumyl chloride is then typically used in subsequent reactions. For purification, proceed to the next steps.
- To terminate any unreacted reagents, the reaction mixture can be poured into a large volume of water at room temperature.

Purification

Purification of (1-Chloro-1-methylethyl)benzene is typically achieved by vacuum distillation.

Detailed Experimental Protocol: Purification by Vacuum Distillation

- After the synthesis, the organic layer is separated from the aqueous layer.
- The organic layer is washed with water and then dried over an anhydrous drying agent, such as sodium sulfate.
- The drying agent is removed by filtration.
- The solvent (e.g., methylene chloride) is removed under reduced pressure.
- The crude (1-Chloro-1-methylethyl)benzene is then purified by vacuum distillation. The fraction boiling at 56-58 °C at a pressure of 1.5 Torr is collected.[2]

Analytical Methods High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of **(1-Chloro-1-methylethyl)**benzene.

Experimental Protocol: HPLC Analysis[6]

Column: Newcrom R1 HPLC column.[6]



- Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec
 (MS) compatible applications, formic acid should be used instead of phosphoric acid.[6]
- Detection: UV detection is typically used for aromatic compounds.
- Application: This method is suitable for purity assessment and can be adapted for preparative separation to isolate impurities. It is also applicable for pharmacokinetic studies.
 [6]

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl protons.
 - ¹³C NMR: The carbon NMR spectrum shows distinct peaks for the different carbon atoms in the molecule.[1]
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the C-H and C-Cl bonds, as well as the aromatic ring.[1][3]
- Mass Spectrometry (MS): GC-MS is a common technique used for the identification and quantification of (1-Chloro-1-methylethyl)benzene.[1]

Applications in Drug Discovery and Development

(1-Chloro-1-methylethyl)benzene is categorized as a pharmaceutical intermediate, indicating its use as a starting material or building block in the synthesis of active pharmaceutical ingredients (APIs).[2] The cumyl group (1-methyl-1-phenylethyl) is present in some biologically active compounds. For instance, "Cumyl-CBMICA" has been identified as a synthetic cannabinoid receptor agonist, highlighting that the cumyl moiety can be a key structural feature for interaction with biological targets.[7]

While a direct one-to-one synthesis of a specific marketed drug from **(1-Chloro-1-methylethyl)benzene** is not prominently documented in the readily available literature, its reactive nature allows for its incorporation into more complex molecules through various



organic reactions. The chlorine atom serves as a good leaving group in nucleophilic substitution reactions, enabling the attachment of the cumyl group to diverse molecular scaffolds.

The general importance of chloro-containing molecules in drug discovery is well-established, with chlorine atoms often influencing the pharmacokinetic and pharmacodynamic properties of a drug molecule.[8]

Safety and Handling

(1-Chloro-1-methylethyl)benzene is classified as a corrosive and combustible liquid.[2]

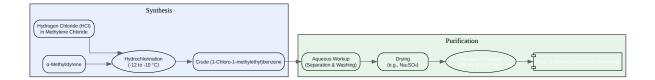
- Hazard Statements: H314 (Causes severe skin burns and eye damage), H227 (Combustible liquid).[2]
- Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualizations Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of (1-Chloro-1-methylethyl)benzene.





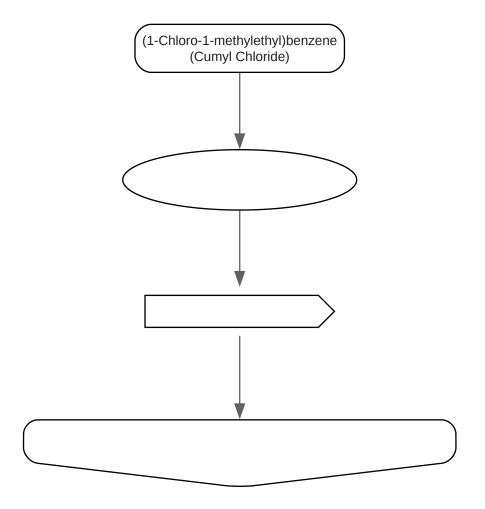
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Caption: Workflow for the synthesis and purification of (1-Chloro-1-methylethyl)benzene.

Logical Relationship in Pharmaceutical Synthesis

This diagram illustrates the logical role of **(1-Chloro-1-methylethyl)benzene** as a pharmaceutical intermediate.





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Caption: Role of (1-Chloro-1-methylethyl)benzene as a pharmaceutical intermediate.

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- To cite this document: BenchChem. [Technical Guide: (1-Chloro-1-methylethyl)benzene (Cumyl Chloride)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581794#1-chloro-1-methylethyl-benzene-cas-number-and-properties]

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